N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.: 946368-36-1
VCID: VC11955212
InChI: InChI=1S/C24H22N2O3/c27-23(17-29-21-11-5-2-6-12-21)25-20-14-13-18-10-7-15-26(22(18)16-20)24(28)19-8-3-1-4-9-19/h1-6,8-9,11-14,16H,7,10,15,17H2,(H,25,27)
SMILES: C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Molecular Formula: C24H22N2O3
Molecular Weight: 386.4 g/mol

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide

CAS No.: 946368-36-1

Cat. No.: VC11955212

Molecular Formula: C24H22N2O3

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide - 946368-36-1

Specification

CAS No. 946368-36-1
Molecular Formula C24H22N2O3
Molecular Weight 386.4 g/mol
IUPAC Name N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide
Standard InChI InChI=1S/C24H22N2O3/c27-23(17-29-21-11-5-2-6-12-21)25-20-14-13-18-10-7-15-26(22(18)16-20)24(28)19-8-3-1-4-9-19/h1-6,8-9,11-14,16H,7,10,15,17H2,(H,25,27)
Standard InChI Key WSELWIONFJVIQI-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Canonical SMILES C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Tetrahydroquinoline Core:

    • Cyclization reactions starting from aniline derivatives and ketones are often employed to form the tetrahydroquinoline skeleton.

  • Benzoylation:

    • The nitrogen atom in the tetrahydroquinoline core is benzoylated using benzoyl chloride or similar reagents in the presence of a base.

  • Phenoxyacetamide Substitution:

    • The final step involves attaching the phenoxyacetamide group to the 7th position using appropriate acylation or amidation strategies.

These steps are carried out under controlled conditions to ensure high yield and purity.

Drug Discovery

This compound’s structure suggests potential biological activity due to:

  • The quinoline scaffold, which is known for antimicrobial, anticancer, and anti-inflammatory activities.

  • The amide linkage, which enhances stability and bioavailability in drug-like molecules.

Anticancer Research

Quinoline derivatives have been widely studied for their anticancer properties. This compound could be investigated for:

  • Inhibition of specific enzymes such as topoisomerases or kinases.

  • Apoptosis induction in cancer cells.

Anti-inflammatory Potential

The phenoxyacetamide group may contribute to anti-inflammatory activity by targeting pathways like cyclooxygenase (COX) or lipoxygenase (LOX).

Analytical Characterization

The structure and purity of this compound can be confirmed using techniques such as:

  • Nuclear Magnetic Resonance (NMR): To verify proton and carbon environments.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment.

Research Significance

This compound represents a promising candidate for further optimization in medicinal chemistry due to its structural diversity and potential bioactivity. Future studies could focus on:

  • Structure-activity relationship (SAR) studies to identify key functional groups responsible for biological activity.

  • Molecular docking simulations to predict binding affinity with target proteins.

  • In vitro and in vivo assays to evaluate pharmacological effects.

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